molecular formula C16H10Cl4N4OS B4810197 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

Cat. No.: B4810197
M. Wt: 448.1 g/mol
InChI Key: OQRGDMJWMGRWRL-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves the reaction of appropriate benzyl and phenyl derivatives with thiadiazole precursors. One common synthetic route includes the reaction of 3,4-dichlorobenzyl chloride with 1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate 5-(3,4-dichlorobenzyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2,4-dichlorophenyl isocyanate to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties, showing promising results in inhibiting the growth of various pathogens.

    Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. It also disrupts the cell membrane integrity of pathogens, resulting in their death. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown similar anticancer activities but with different potency and selectivity profiles.

    1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This derivative has been studied for its antimicrobial properties, showing different spectra of activity compared to the dichlorobenzyl derivative.

    1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has been investigated for its potential as an anti-inflammatory agent, with varying degrees of efficacy.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4N4OS/c17-9-2-4-13(12(20)7-9)21-15(25)22-16-24-23-14(26-16)6-8-1-3-10(18)11(19)5-8/h1-5,7H,6H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRGDMJWMGRWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
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1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

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